3-cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride
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Overview
Description
3-cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl group, a pyridinyl group, and a propanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to downstream signaling events that result in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(pyridin-3-yl)propan-1-amine
- 3-cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride
Uniqueness
3-cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .
Properties
CAS No. |
2694728-31-7 |
---|---|
Molecular Formula |
C13H22Cl2N2 |
Molecular Weight |
277.2 |
Purity |
95 |
Origin of Product |
United States |
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